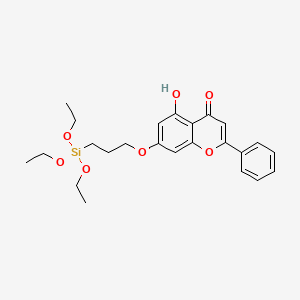

5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one

Description

Properties

IUPAC Name |

5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7Si/c1-4-28-32(29-5-2,30-6-3)14-10-13-27-19-15-20(25)24-21(26)17-22(31-23(24)16-19)18-11-8-7-9-12-18/h7-9,11-12,15-17,25H,4-6,10,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJMWODIMXVWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group at the 5th position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

Attachment of the Triethoxysilylpropoxy Group: The triethoxysilylpropoxy group can be attached through a nucleophilic substitution reaction, where the hydroxy group at the 7th position is reacted with 3-chloropropyltriethoxysilane in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triethoxysilylpropoxy group can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Potassium carbonate in acetone, amines in ethanol.

Major Products Formed

Oxidation: Formation of 5-oxo-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one.

Reduction: Formation of 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chroman-4-one.

Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

Chemical and Physical Properties

The molecular formula of 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one is , with a molar mass of approximately 458.58 g/mol. The presence of the triethoxysilylpropoxy group enhances its solubility and reactivity, making it suitable for various applications in chemistry, biology, and materials science.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications.

Biological Activities

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions.

Medical Applications

- Potential Therapeutic Agent : Investigations into its pharmacological properties have highlighted its potential role in treating chronic diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways is under ongoing research.

Industrial Applications

- UV Blocking Agent : Due to its chromenone structure, this compound is explored as a UV blocking agent in various materials, enhancing the durability and protective qualities of coatings and adhesives.

- Advanced Materials Development : The unique chemical properties of this compound make it suitable for developing advanced materials such as mesoporous silica nanoparticles for drug delivery systems.

Case Studies

-

Antioxidant Activity Study :

- A study published in a peer-reviewed journal demonstrated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests potential use in dietary supplements or pharmaceuticals aimed at oxidative stress reduction.

-

Drug Delivery Systems :

- Research on mesoporous silica nanoparticles modified with this compound showed improved drug loading capacity and controlled release profiles, indicating its applicability in targeted drug delivery systems for cancer therapy.

-

UV Protection Applications :

- A study explored the use of this compound in polymer coatings to enhance UV resistance. Results indicated that incorporating this chromenone derivative significantly improved the longevity and stability of the coatings under UV exposure.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the triethoxysilylpropoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Substituent Variations at Position 7

The triethoxysilylpropoxy group at position 7 distinguishes this compound from analogues with simpler alkoxy or hydroxy substituents:

- 5-Hydroxy-7-methoxy-2-(3-methoxyphenyl)chromen-4-one (): Similar methoxy substitution but with a meta-methoxyphenyl group at position 2.

Substituent Variations at Position 2

The phenyl group at position 2 contrasts with other aryl or alkyl substituents:

Table 1: Key Properties of Selected Chromones

Biological Activity

5-Hydroxy-2-phenyl-7-(3-triethoxysilylpropoxy)chromen-4-one, a chromenone derivative, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : C24H30O7Si

- Molecular Weight : 458.58 g/mol

- IUPAC Name : this compound

The structure features a hydroxy group at the 5th position, a phenyl group at the 2nd position, and a triethoxysilylpropoxy group at the 7th position of the chromenone core. This unique configuration contributes to its diverse biological activities .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use in preventing oxidative damage related to various diseases .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several experimental models. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

The biological activities of this compound can be attributed to its structural components:

- Hydroxy Group : This group facilitates hydrogen bonding and redox reactions, enhancing interaction with biological targets.

- Triethoxysilylpropoxy Group : This moiety increases solubility and reactivity, enabling better bioavailability and interaction with cellular systems.

Study on Antioxidant Activity

A study published in Molecules assessed the antioxidant capacity of various flavonoids, including derivatives similar to this compound. The results highlighted that compounds with similar structures exhibited strong DPPH radical scavenging activity, reinforcing the potential of this compound as an antioxidant .

Anti-inflammatory Research

In another investigation focused on inflammatory pathways, researchers evaluated the effect of this chromenone derivative on cytokine production in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its utility in managing inflammatory diseases .

Q & A

What synthetic strategies are recommended for introducing the triethoxysilylpropoxy group at the 7-position of chromen-4-one derivatives?

Methodological Answer:

The triethoxysilylpropoxy group can be introduced via nucleophilic substitution or coupling reactions. For example:

- Protection of the 5-hydroxy group using tert-butyldimethylsilyl (TBDMS) to prevent side reactions during functionalization at the 7-position .

- Alkylation reactions with 3-triethoxysilylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

Advanced Considerations:

- Refinement with SHELXL : Use the TWIN and BASF commands in SHELXL to model twinning or disorder, especially if the triethoxysilylpropoxy group exhibits conformational flexibility .

- Validation tools : Cross-check hydrogen bonding and π-π stacking interactions using PLATON or Mercury. Discrepancies in bond lengths (>0.02 Å) may indicate unresolved disorder .

- High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

What spectroscopic techniques are optimal for characterizing substitution patterns on the chromen-4-one core?

Basic Protocol:

- ¹H/¹³C NMR : Identify the 7-O-triethoxysilylpropoxy group via characteristic shifts:

- FT-IR : Confirm the Si-O-C bond via absorption at ~1100 cm⁻¹ .

- HRMS : Use ESI+ or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~530–550 Da) .

What strategies are employed to analyze structure-activity relationships (SAR) for silane-modified chromen-4-one derivatives?

Advanced SAR Workflow:

- Comparative bioassays : Test derivatives with varying silane chain lengths (e.g., triethoxysilyl vs. trimethoxysilyl) for biological activity (e.g., antiviral or antioxidant assays) .

- Molecular docking : Use AutoDock Vina to predict interactions between the triethoxysilylpropoxy group and target proteins (e.g., SARS-CoV-2 RNA polymerase) .

- Solubility studies : Evaluate the impact of the hydrophobic silane group on aqueous solubility via logP measurements .

What safety protocols are critical when handling triethoxysilyl-functionalized compounds?

Basic Safety Guidelines:

- Ventilation : Use fume hoods to avoid inhalation of volatile silane byproducts .

- PPE : Wear nitrile gloves and safety goggles; silanes can hydrolyze to release ethanol and silicic acid, which may irritate skin .

- Waste disposal : Neutralize residues with aqueous bicarbonate before disposal to prevent gelation .

How can low yields during synthesis of silane-modified chromen-4-one derivatives be mitigated?

Troubleshooting Guide:

- Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance reaction efficiency in polar aprotic solvents (e.g., DMF) .

- Moisture control : Use molecular sieves (3Å) to prevent hydrolysis of the triethoxysilyl group during synthesis .

- Alternative routes : Explore Mitsunobu reactions (e.g., DIAD/PPh₃) for coupling silane-propanol to the chromen-4-one core .

What computational methods predict the stability of the triethoxysilylpropoxy group in aqueous media?

Advanced Modeling Approaches:

- Density Functional Theory (DFT) : Calculate hydrolysis activation energy (ΔG‡) for Si-O bonds using Gaussian09 with B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate solvation dynamics in water/ethanol mixtures to assess aggregation tendencies .

How does the triethoxysilylpropoxy group influence material science applications of flavonoid derivatives?

Research Applications:

- Surface functionalization : Covalent anchoring to SiO₂ substrates via silane hydrolysis, enabling hybrid materials for drug delivery .

- Sol-gel chemistry : Incorporate into silica matrices to create bioactive coatings with controlled release properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.